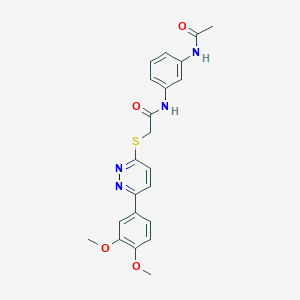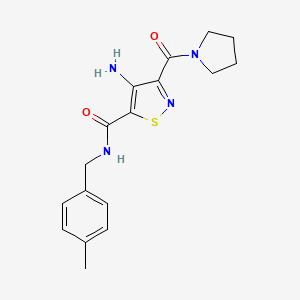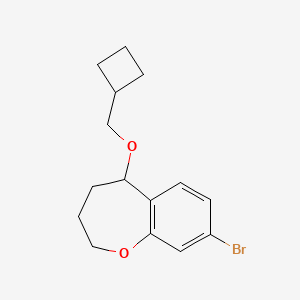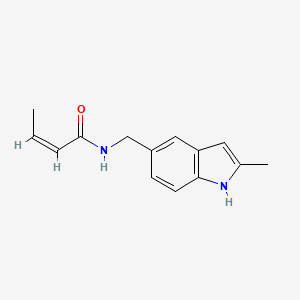![molecular formula C16H12N2O2S B2417899 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide CAS No. 923069-73-2](/img/structure/B2417899.png)
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Benzothiazole derivatives have been found to inhibit various types of cancer cell lines through a multitude of mechanisms . They also showed a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA) .Aplicaciones Científicas De Investigación
Antitumor Activity
Benzothiazole derivatives, including our compound of interest, have shown promise as potential antitumor agents. Researchers have explored their ability to inhibit tumor cell growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further investigations are needed to identify specific mechanisms and optimize their efficacy .
Antimicrobial Properties
The benzothiazole nucleus possesses inherent antimicrobial activity. Studies have evaluated derivatives of this compound for their effectiveness against bacterial and fungal infections. For instance, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives exhibited potent antibacterial activity against Escherichia coli and Micrococcus . These findings highlight the potential of benzothiazole-based compounds as antimicrobial agents.
Anti-Inflammatory Effects
Researchers have investigated benzothiazole derivatives for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders . Further studies are necessary to elucidate their precise mechanisms of action.
Anticonvulsant Activity
Some benzothiazole derivatives have demonstrated anticonvulsant effects in preclinical models. These compounds may influence neuronal excitability and provide a basis for developing novel antiepileptic drugs. However, clinical validation is essential before their use in human patients .
Antidiabetic Potential
The benzothiazole scaffold has been explored as a source of antidiabetic agents. Researchers have synthesized derivatives and evaluated their impact on glucose metabolism, insulin sensitivity, and related pathways. These studies aim to identify compounds that could complement existing antidiabetic therapies or offer new treatment options .
Other Biological Activities
Beyond the mentioned fields, benzothiazole derivatives have been investigated for various other biological activities, including antioxidant effects, enzyme inhibition, and neuroprotective properties. These multifaceted compounds continue to attract attention due to their diverse pharmacological potential .
Mecanismo De Acción
Target of Action
The primary targets of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide interacts with its targets by inhibiting their activity . It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The compound’s interaction with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site is particularly noteworthy .
Biochemical Pathways
The inhibition of AChE and MAO-B enzymes by 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide affects several biochemical pathways. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic signaling . The inhibition of MAO-B results in increased dopamine levels, affecting dopaminergic signaling . Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which can influence their absorption and distribution.
Result of Action
The inhibition of AChE and MAO-B enzymes by 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide leads to increased levels of acetylcholine and dopamine, respectively . This can enhance cognitive performance and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s . Furthermore, the prevention of beta-amyloid plaque formation could potentially slow the progression of Alzheimer’s disease .
Propiedades
IUPAC Name |
4-acetyl-N-(1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-2-4-12(5-3-11)16(20)18-13-6-7-14-15(8-13)21-9-17-14/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDHQSKLLCYUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)

![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)